molecular formula C9H15N3 B3376146 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole CAS No. 1172442-81-7

1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Cat. No. B3376146
CAS RN: 1172442-81-7
M. Wt: 165.24 g/mol
InChI Key: SIEUUDQWIKILAE-UHFFFAOYSA-N
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Description

1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole, commonly referred to as MPZP, is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology.

Mechanism of Action

The mechanism of action of MPZP is not fully understood, but it is believed to act on the central nervous system by modulating the activity of certain neurotransmitters. MPZP has been shown to increase the levels of dopamine and serotonin in the brain, which are neurotransmitters involved in pain sensation and mood regulation.
Biochemical and Physiological Effects:
MPZP has been shown to have significant biochemical and physiological effects. In animal models, MPZP has been shown to reduce pain sensitivity, increase locomotor activity, and reduce drug-seeking behavior. MPZP has also been shown to have antidepressant effects, as it increases the levels of serotonin in the brain.

Advantages and Limitations for Lab Experiments

MPZP has several advantages for use in lab experiments. It is relatively easy to synthesize, and its effects can be readily measured using standard laboratory techniques. However, there are also some limitations to the use of MPZP in lab experiments. Its effects are primarily limited to the central nervous system, and its use in animal models may not fully reflect its effects in humans.

Future Directions

There are several future directions for the use of MPZP in scientific research. One potential application is in the development of new pain medications. MPZP has been shown to have potent analgesic effects, and its mechanism of action may provide a new target for the development of pain medications. Another potential application is in the treatment of addiction. MPZP has been shown to reduce drug-seeking behavior in animal models, and further research may reveal its potential use in treating addiction in humans.
Conclusion:
In conclusion, 1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole is a synthetic compound that has gained significant attention in scientific research due to its potential use in various applications. Its unique chemical structure has made it a subject of interest for researchers in the fields of pharmacology, biochemistry, and physiology. While the mechanism of action of MPZP is not fully understood, it has been shown to have significant biochemical and physiological effects. Further research is needed to fully understand the potential applications of MPZP in scientific research.

Scientific Research Applications

MPZP has been shown to have potential use in various scientific research applications. One of the most significant applications of MPZP is in the field of pharmacology, where it has been shown to have potent analgesic effects. MPZP has also been investigated for its potential use in treating addiction, as it has been shown to reduce drug-seeking behavior in animal models.

properties

IUPAC Name

1,3-dimethyl-5-pyrrolidin-2-ylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3/c1-7-6-9(12(2)11-7)8-4-3-5-10-8/h6,8,10H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIEUUDQWIKILAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)C2CCCN2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole
Reactant of Route 5
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Reactant of Route 6
1,3-dimethyl-5-(pyrrolidin-2-yl)-1H-pyrazole

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